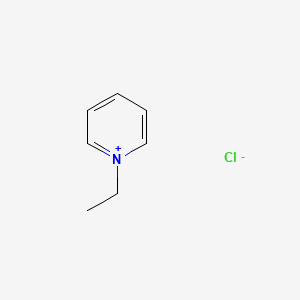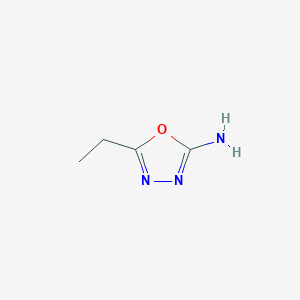
1-乙基吡啶盐酸盐
描述
1-Ethylpyridinium Chloride is an organic compound with the molecular formula C7H10N.Cl and a molecular weight of 143.62 . It is generally available in most volumes . .
Chemical Reactions Analysis
1-Ethylpyridinium Chloride has been used in the reaction behavior of cellulose in pyridinium-based ionic liquids . The cellulose was treated with the ionic liquids at 120 °C, and was found to exhibit quite a different reaction behavior in each of the different ionic liquids .科学研究应用
太阳能电池技术
- 钙钛矿太阳能电池: (Wan et al., 2016)的研究表明,1-EC可以有效控制用于平面异质结钙钛矿太阳能电池的材料CH3NH3PbI3的形态生长。这导致连续且致密的形态,显著提高了这些太阳能电池的效率。
化学和催化
- 纤维素处理: (Miyata & Miyafuji, 2014)探讨了在纤维素处理中使用1-EC。研究发现纤维素在1-EC中完全溶解和降聚,展示了其在生物质化学加工中的潜力。
- Knoevenagel-Michael反应催化: (Moosavi‐Zare等人,2013)的研究引入了一种新型离子液体,1-磺酸吡啶盐酸盐,来源于1-EC,作为Knoevenagel-Michael反应合成有机化合物的高效可重复使用的催化剂。
工业和材料科学应用
- 医用级PVC: (Choi et al., 2014)和(Choi et al., 2011)的研究表明,1-乙基吡啶衍生物可用作医用级聚氯乙烯(PVC)中的抗菌剂和增塑剂。这种双重功能对医疗器械制造具有重要意义。
环境应用
- 生物降解研究: (Zhang et al., 2010)对离子液体的生物降解进行了研究,包括1-乙基吡啶基化合物,通过土壤假单胞菌。这项研究对于了解这些物质的环境影响和降解至关重要。
其他应用
- 用于清洁技术的离子液体: (Seddon, 1997)深入讨论了在清洁技术和催化中使用离子液体,包括1-乙基吡啶盐酸盐。这项研究突显了离子液体在可持续工业过程中日益重要的地位。
未来方向
1-Ethylpyridinium Chloride has been used to control the morphological growth of CH3NH3PbI3 during the one-step deposition method for preparing efficient planar heterojunction perovskite solar cells . This method has great benefits for exploiting new technologies for large-scale perovskite solar cells on the flexible substrate .
属性
IUPAC Name |
1-ethylpyridin-1-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N.ClH/c1-2-8-6-4-3-5-7-8;/h3-7H,2H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFMJCAPWCXUEI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=CC=CC=C1.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883823 | |
| Record name | Pyridinium, 1-ethyl-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethylpyridinium Chloride | |
CAS RN |
2294-38-4 | |
| Record name | Ethylpyridinium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2294-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethylpyridinium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002294384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridinium, 1-ethyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyridinium, 1-ethyl-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Ethylpyridinium Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-ETHYLPYRIDINIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38BQL5563G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Cyclohexanol, 1-[(phenylthio)methyl]-](/img/structure/B1362575.png)

![6-Biphenyl-4-yl-imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B1362580.png)






![2-{[2-(2-Chloroanilino)-2-oxoethyl]-sulfanyl}acetic acid](/img/structure/B1362593.png)

